molecular formula C27H32O5 B13841447 [(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate

Cat. No.: B13841447
M. Wt: 438.5 g/mol
InChI Key: RNQBMXCMFMAZMY-NNFJFETISA-N
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Description

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate is a complex organic compound with a unique structure that combines elements of indeno, chromen, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Indeno[5,4-f]chromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[5,4-f]chromen core.

    Introduction of the Acetyl and Dimethyl Groups: The acetyl and dimethyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

    Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used in the development of novel materials with specific optical or electronic properties.

    Biological Studies: The compound can be used as a probe or marker in biological studies to understand various biochemical pathways.

Mechanism of Action

The mechanism of action of [(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can inhibit or activate enzymes involved in key biochemical pathways.

    Modulating Receptor Activity: The compound can interact with cellular receptors, altering their activity and downstream signaling pathways.

    Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide]
  • [(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide]

Uniqueness

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C27H32O5

Molecular Weight

438.5 g/mol

IUPAC Name

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate

InChI

InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i1+1,16+1

InChI Key

RNQBMXCMFMAZMY-NNFJFETISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CC(C(=O)O5)[13C](=O)[13CH3])C

Canonical SMILES

CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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